molecular formula C8H9ClN2O2 B1310235 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 683274-68-2

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B1310235
CAS No.: 683274-68-2
M. Wt: 200.62 g/mol
InChI Key: ODPSFNRSRKYGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of New Pyridazinones and Pyrazoles : A study by Sayed et al. (2002) explored the synthesis of various compounds, including pyrazole derivatives, through chemical reactions involving 3-dimethyl-1-[3-methyl-(4H)-5-phenylimidazol[2,1-b]thiazol-2-yl]prop-2-enone, a compound closely related to 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid (Sayed et al., 2002).

  • Non-Classical Transformation of Benzendiazonium Hydrogen Sulfates : Maggio et al. (2013) conducted research on the transformation of compounds, including those structurally similar to the target compound, in chemical reactions that diverge from classical methods (Maggio et al., 2013).

Material Science and Optical Applications

  • Potential NLO Materials : Chandrakantha et al. (2013) synthesized and characterized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating their potential as optical limiting materials for non-linear optical applications (Chandrakantha et al., 2013).

Biological and Antimicrobial Activities

  • Antimicrobial Activity : Rani et al. (2012) investigated new 3-(5-chloro-1,3-diaryl-1H-pyrazol-4-yl)-1-arylprop-2-en1-ones and their antimicrobial properties, highlighting the biological potential of compounds related to the target molecule (Rani et al., 2012).
  • Antibacterial and Anticancer Properties : Al-Smaisim (2012) studied a series of 3,5-dimethyl-1H-pyrazole derivatives for their antibacterial and anticancer activities, indicating the broad range of biological applications for similar compounds (Al-Smaisim, 2012).

Biochemical Analysis

Biochemical Properties

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of superoxide dismutase and catalase . These interactions suggest that this compound may modulate oxidative stress responses in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects highlight the compound’s potential in regulating cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active site of certain kinases, inhibiting their activity and subsequently altering downstream signaling pathways . This mechanism of action underscores the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions suggest that the compound can modulate metabolic pathways, potentially impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, the compound can localize to specific tissues, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize to specific compartments or organelles, such as the mitochondria and nucleus . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Properties

IUPAC Name

3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPSFNRSRKYGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192310
Record name 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-68-2
Record name 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.